molecular formula C21H23Cl2N3O2 B268159 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

货号 B268159
分子量: 420.3 g/mol
InChI 键: SKEQOSDHXUAXEN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as TRV130, is a novel opioid analgesic drug that has gained significant attention in the field of pain management due to its unique mechanism of action. TRV130 is a G protein-biased mu-opioid receptor (MOR) agonist that selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics.

作用机制

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics. This unique mechanism of action results in potent analgesic effects with a lower risk of respiratory depression, constipation, and other adverse effects.
Biochemical and physiological effects:
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the mu-opioid receptor and selectively activates the G protein signaling pathway, resulting in the inhibition of pain signals. This leads to potent analgesic effects without the adverse effects commonly associated with traditional opioid analgesics. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression, constipation, and other adverse effects.

实验室实验的优点和局限性

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments, including its potent analgesic effects, unique mechanism of action, and lower risk of adverse effects. However, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is still a relatively new drug, and more research is needed to fully understand its potential applications and limitations in lab experiments.

未来方向

There are several potential future directions for N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine research, including the development of new formulations and delivery methods, further exploration of its unique mechanism of action, and its potential use in the treatment of chronic pain. Additionally, more research is needed to fully understand the potential benefits and limitations of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in different patient populations and clinical settings.

合成方法

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-imidazole-1-carboxamide. The final step involves the reduction of the carboxamide group to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.

科学研究应用

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied in preclinical and clinical trials for its potential use as a pain management drug. It has been shown to be effective in treating acute pain, including postoperative pain and pain associated with trauma. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression and other adverse effects commonly associated with traditional opioid analgesics.

属性

产品名称

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

分子式

C21H23Cl2N3O2

分子量

420.3 g/mol

IUPAC 名称

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H23Cl2N3O2/c1-27-20-5-2-4-16(13-24-8-3-10-26-11-9-25-15-26)21(20)28-14-17-6-7-18(22)12-19(17)23/h2,4-7,9,11-12,15,24H,3,8,10,13-14H2,1H3

InChI 键

SKEQOSDHXUAXEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

规范 SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。